
5-Hydroxy Propafenone Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Propafenone Sulfate: is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound, which exhibits pharmacological activity similar to the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary metabolic pathway of propafenone involves ring hydroxylation to form 5-Hydroxy Propafenone, primarily mediated by the cytochrome P450 2D6 enzyme . This hydroxylated metabolite can then be converted to its sulfate form through a sulfation reaction using sulfuric acid or a suitable sulfate donor under controlled conditions .
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone Sulfate typically involves large-scale synthesis of propafenone followed by its metabolic conversion using bioreactors containing cytochrome P450 enzymes. The hydroxylated product is then sulfated using chemical or enzymatic methods to obtain the final sulfate compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Hydroxy Propafenone can undergo further oxidation to form various oxidative metabolites.
Reduction: The compound can be reduced back to propafenone under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidative metabolites of 5-Hydroxy Propafenone.
Reduction: Propafenone.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxy Propafenone Sulfate is used as a reference standard in analytical chemistry for the quantification of propafenone and its metabolites in biological samples .
Biology: The compound is studied for its effects on ion channels, particularly the HERG channels, which are critical for cardiac repolarization .
Medicine: this compound is investigated for its antiarrhythmic properties and its potential use in treating various cardiac arrhythmias .
Industry: The compound is used in the pharmaceutical industry for the development and testing of antiarrhythmic drugs .
Wirkmechanismus
5-Hydroxy Propafenone Sulfate works by blocking sodium channels in cardiac muscle cells, leading to a decrease in excitability and conduction velocity. It also exhibits beta-adrenergic blocking activity, which contributes to its antiarrhythmic effects . The compound binds predominantly to the open state of the HERG channels, inhibiting the HERG current and affecting cardiac repolarization .
Vergleich Mit ähnlichen Verbindungen
Propafenone: The parent compound with similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: A metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness: 5-Hydroxy Propafenone Sulfate is unique due to its specific hydroxylation and sulfation, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and the parent compound .
Eigenschaften
Molekularformel |
C21H27NO7S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H27NO7S/c1-2-12-22-14-18(29-30(25,26)27)15-28-21-11-9-17(23)13-19(21)20(24)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-23H,2,8,10,12,14-15H2,1H3,(H,25,26,27) |
InChI-Schlüssel |
UUVDTMZGLJHIMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
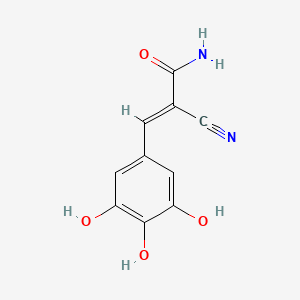
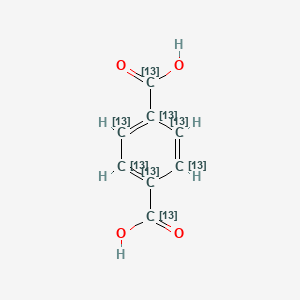
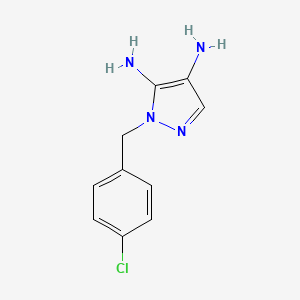
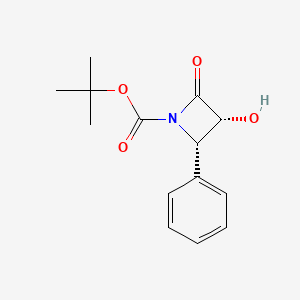
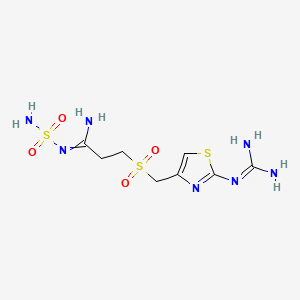
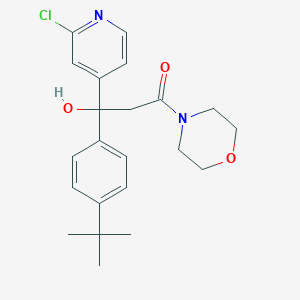

![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
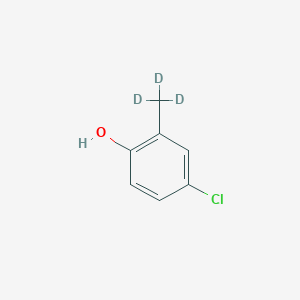
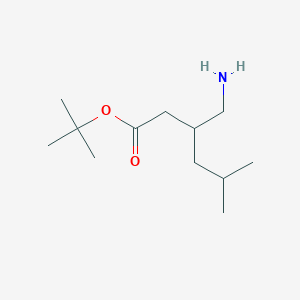
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
